エドキサバン不純物I
説明
The enantiomer of Edoxaban, Edoxaban Impurity.
科学的研究の応用
蛍光分光分析
エドキサバン・トシラート一水和物を純粋な形で、および製薬用剤形で定量化する、精密で感度が高く、環境に優しく、シンプルで迅速な誘導体化蛍光分光法が開発されました {svg_1}. この方法は、ホウ酸緩衝液pH 9.0中で室温で9-フルオレニルメチルクロロホルメートによる誘導体化に基づいています {svg_2}.
肺塞栓症の治療
エドキサバン・トシラート一水和物は、用量調整後に入院を必要としない経口抗凝固剤です {svg_3}. これは、COVID-19に起因する肺塞栓症(PE)の治療に使用されます {svg_4}.
安定性を示すアッセイ法の開発
不純物の単離、同定、および分解速度論の決定を含む包括的な研究が実施されました {svg_5}. この研究は、エドキサバンとその不純物の安定性プロファイルの理解に役立ちます {svg_6}.
酸分解研究
エドキサバンは、国際調和会議(ICH)ガイドラインに従って酸加水分解に供され、酸に感受性があることがわかりました {svg_7}. この研究は、エドキサバンの酸加水分解に対する安定性を理解するのに役立ちます {svg_8}.
UPLC-MS安定性を示す方法
活性医薬品成分(API)中のエドキサバンの酸分解生成物の同定と特性評価のために、直線勾配と検証済みの超高速液体クロマトグラフィー法が適用されました {svg_9}.
NMRおよびFT-IRによる特性評価
3つの主要な分解生成物を半調製HPLCで単離し、NMR分光法およびFT-IRに供して、その最も可能性のある構造を特徴づけ、解明しました {svg_10}.
生化学分析
Biochemical Properties
Edoxaban impurity I plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with factor Xa, similar to Edoxaban, but its binding affinity and inhibitory potency may differ. The interaction with factor Xa involves the formation of a complex that inhibits the enzyme’s activity, preventing the conversion of prothrombin to thrombin and ultimately reducing the formation of blood clots . Additionally, Edoxaban impurity I may interact with other proteins involved in the coagulation cascade, such as antithrombin III, which enhances its anticoagulant effects.
Cellular Effects
Edoxaban impurity I affects various types of cells and cellular processes, particularly those involved in the coagulation pathway. It influences cell function by inhibiting the activity of factor Xa, leading to reduced thrombin generation and decreased platelet activation . This inhibition affects cell signaling pathways related to coagulation and hemostasis. Furthermore, Edoxaban impurity I may impact gene expression by modulating the expression of genes involved in the coagulation cascade, such as those encoding for factor Xa and thrombin . It may also influence cellular metabolism by altering the levels of metabolites involved in the coagulation process.
Molecular Mechanism
The molecular mechanism of action of Edoxaban impurity I involves its binding interactions with biomolecules, particularly factor Xa. By binding to the active site of factor Xa, Edoxaban impurity I inhibits its enzymatic activity, preventing the conversion of prothrombin to thrombin . This inhibition is competitive and concentration-dependent, meaning that higher concentrations of Edoxaban impurity I result in greater inhibition of factor Xa activity. Additionally, Edoxaban impurity I may exert its effects through enzyme inhibition or activation, depending on its interactions with other proteins in the coagulation cascade. Changes in gene expression may also occur as a result of its inhibitory effects on factor Xa.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Edoxaban impurity I may change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that Edoxaban impurity I is relatively stable under normal storage conditions, but it may degrade under acidic or oxidative conditions . The degradation products of Edoxaban impurity I may have different biochemical properties and interactions compared to the parent compound. Long-term effects on cellular function may include sustained inhibition of factor Xa activity and prolonged anticoagulant effects, which could impact the overall efficacy and safety of the compound.
Dosage Effects in Animal Models
The effects of Edoxaban impurity I vary with different dosages in animal models. At lower doses, Edoxaban impurity I may exhibit mild anticoagulant effects by partially inhibiting factor Xa activity . At higher doses, the compound may cause significant anticoagulation, leading to an increased risk of bleeding and other adverse effects. Threshold effects may be observed, where a certain dosage level is required to achieve a noticeable anticoagulant effect. Toxic or adverse effects at high doses may include excessive bleeding, organ damage, and disruption of normal coagulation processes.
Metabolic Pathways
Edoxaban impurity I is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes and carboxylesterases . The compound undergoes hydrolysis and oxidation, leading to the formation of metabolites that may have different biochemical properties and interactions. Enzymes such as CYP3A4 and carboxylesterase 1 play a role in the metabolism of Edoxaban impurity I, affecting its metabolic flux and metabolite levels. These metabolic pathways are essential for the clearance and elimination of the compound from the body.
Transport and Distribution
The transport and distribution of Edoxaban impurity I within cells and tissues involve interactions with transporters and binding proteins. The compound is a substrate of the efflux transporter P-glycoprotein (P-gp), which facilitates its transport across cell membranes . Edoxaban impurity I is not a substrate for uptake transporters such as organic anion-transporting polypeptide (OATP) 1B1, organic anion transporters (OATs) 1 and 3, or organic cation transporters (OCTs). The localization and accumulation of Edoxaban impurity I within cells and tissues are influenced by its interactions with these transporters and binding proteins.
Subcellular Localization
The subcellular localization of Edoxaban impurity I affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, Edoxaban impurity I may localize to the endoplasmic reticulum or Golgi apparatus, where it can interact with enzymes involved in the coagulation cascade. The subcellular localization of Edoxaban impurity I is crucial for its proper function and regulation within the cell.
特性
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-[(1R,2S,4R)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN7O4S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVDHZBSSITLCT-UNEWFSDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)N[C@H]3C[C@@H](CC[C@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN7O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。